molecular formula C13H16N2O2S B1683128 Thialbarbital CAS No. 467-36-7

Thialbarbital

Cat. No.: B1683128
CAS No.: 467-36-7
M. Wt: 264.35 g/mol
InChI Key: PXLVRFQEBVNJOH-UHFFFAOYSA-N
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Description

Thialbarbital, also known as 5-allyl-5-cyclohex-2-en-1-yl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is a barbiturate derivative that was invented in the 1960s. It is primarily known for its sedative effects and was used for induction in surgical anesthesia. This compound is short-acting and has a lower tendency to induce respiratory depression compared to other barbiturate derivatives such as pentobarbital .

Preparation Methods

Thialbarbital can be synthesized through various methods. One common synthetic route involves the reaction of barbital with phosphorus pentasulfide. This reaction replaces the oxygen atom in the barbiturate structure with a sulfur atom, resulting in the formation of this compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Thialbarbital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound back to its corresponding barbiturate form.

    Substitution: this compound can undergo substitution reactions where the allyl or cyclohexenyl groups are replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Thialbarbital has several scientific research applications:

Mechanism of Action

Thialbarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor, specifically at a site associated with the chloride ion channel. This binding increases the duration for which the chloride ion channel remains open, enhancing the inhibitory effect of GABA on the central nervous system. This results in sedation and anesthesia .

Comparison with Similar Compounds

Thialbarbital is similar to other thiobarbiturates such as thiopental and thiobarbital. it is unique in its specific structure, which includes an allyl and a cyclohexenyl group. This structural difference contributes to its distinct pharmacological profile, including its short-acting nature and lower tendency to induce respiratory depression .

Similar Compounds

This compound’s unique structure and properties make it a valuable compound in both research and clinical settings.

Properties

CAS No.

467-36-7

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

5-cyclohex-2-en-1-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C13H16N2O2S/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2,4,6,9H,1,3,5,7-8H2,(H2,14,15,16,17,18)

InChI Key

PXLVRFQEBVNJOH-UHFFFAOYSA-N

SMILES

C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2

Isomeric SMILES

C=CCC1(C(=O)NC(=NC1=O)S)C2CCCC=C2

Canonical SMILES

C=CCC1(C(=O)NC(=S)NC1=O)C2CCCC=C2

Appearance

Solid powder

Key on ui other cas no.

467-36-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Thialbarbital;  Thialpenton;  Thiohexallymalum;  Tialbarbital; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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